5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-imidazol-2-one
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Overview
Description
5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-imidazol-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of functional groups, including an imidazole ring, a thienyl group, and a phenylsulfonyl group, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These targets could potentially include various enzymes, ion channels, or receptor proteins within the cell.
Mode of Action
The interaction of the compound with its targets could lead to a variety of effects, such as the inhibition or activation of the target’s function. This could result in changes to cellular signaling pathways, gene expression, or metabolic processes .
Biochemical Pathways
The compound could potentially affect various biochemical pathways within the cell, depending on its specific targets. For example, it could influence pathways related to cell growth and proliferation, apoptosis, or cellular metabolism .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cell behavior and function to potential therapeutic effects, such as antiviral, anti-inflammatory, or anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-imidazol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, followed by the introduction of the thienyl and phenylsulfonyl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-imidazol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-imidazol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(Phenylsulfonyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-imidazol-2-one
- 5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-(2-furylmethyl)-1,3-dihydro-2H-imidazol-2-one
- 5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-(2-pyridylmethyl)-1,3-dihydro-2H-imidazol-2-one
Uniqueness
What sets 5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-imidazol-2-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of the thienyl group, in particular, may enhance its biological activity and make it a more versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
5-[1-(benzenesulfonyl)ethyl]-4-ethyl-3-(thiophen-2-ylmethyl)-1H-imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-3-16-17(13(2)25(22,23)15-9-5-4-6-10-15)19-18(21)20(16)12-14-8-7-11-24-14/h4-11,13H,3,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVLEYKQRIODLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=O)N1CC2=CC=CS2)C(C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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